Phenol, 4-ethynyl-

Description

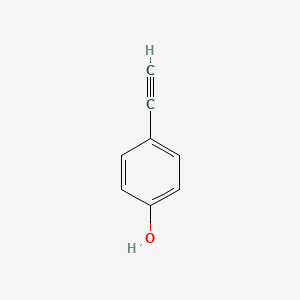

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXJEKPLQLVJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905921 | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-91-1, 24979-70-2 | |

| Record name | Phenol, 4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethenyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynylphenol: Properties, Synthesis, and Applications

Core Molecular Identity and Structure

4-Ethynylphenol is an aromatic organic compound featuring a hydroxyl group (-OH) and an ethynyl group (-C≡CH) substituted at the para positions (1 and 4) of a benzene ring. This arrangement of functional groups dictates its chemical behavior and utility.

Chemical Structure

The molecule's planar aromatic ring, combined with the linear geometry of the ethynyl group, results in a rigid, well-defined structure.

Caption: 2D structure of 4-Ethynylphenol highlighting the key functional groups.

Key Identifiers

Proper identification is critical for sourcing, regulatory compliance, and data retrieval. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 2200-91-1 | [1][2][3] |

| Molecular Formula | C₈H₆O | [1][2][3] |

| IUPAC Name | 4-ethynylphenol | [2][3] |

| Synonyms | 4-Hydroxyphenylacetylene, p-ethynylphenol | [3][4] |

| InChI | InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | [2][3] |

| InChIKey | HLXJEKPLQLVJGK-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | C#CC1=CC=C(C=C1)O | [2][3] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of 4-ethynylphenol is fundamental for its application in experimental design, from selecting appropriate solvents to confirming its identity post-synthesis.

Physical Properties

The compound is typically a clear yellow liquid or a low-melting solid at room temperature.[2][5] Its properties are influenced by hydrogen bonding from the phenolic group and the polarity imparted by the oxygen atom.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 118.13 | g/mol | [2][3] |

| Exact Mass | 118.04186 | Da | [3][4] |

| Density | 1.12 | g/cm³ | [1][2] |

| Boiling Point | 216.2 | °C (at 760 mmHg) | [1][2] |

| Flash Point | 97 | °C | [1][2] |

| Vapor Pressure | 0.0968 | mmHg (at 25°C) | [1][4] |

| pKa | 8.76 ± 0.13 | (Predicted) | [4] |

| LogP | 1.8 | [4] |

Spectroscopic Profile

Spectroscopic data is crucial for structural verification. While a comprehensive dataset would be obtained from direct measurement, typical spectral features can be predicted based on its structure. Public databases like SpectraBase provide reference spectra for related compounds, which can be invaluable for comparison.[6][7]

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the acetylenic proton (a singlet), the phenolic proton (a broad singlet), and the aromatic protons (typically two doublets, characteristic of a 1,4-disubstituted benzene ring).

-

¹³C NMR: The carbon spectrum will show signals for the two sp-hybridized alkyne carbons, the four unique sp²-hybridized aromatic carbons (two substituted, two unsubstituted), and the carbon bearing the hydroxyl group.

-

FT-IR: The infrared spectrum is characterized by key vibrational frequencies: a sharp, weak absorption for the C≡C-H stretch (~3300 cm⁻¹), a strong, broad absorption for the O-H stretch (~3200-3600 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), and various C=C aromatic stretches (~1500-1600 cm⁻¹).

Synthesis and Handling

The synthesis of 4-ethynylphenol requires methods that are compatible with both the phenol and alkyne functional groups. A common and effective laboratory-scale synthesis involves the deprotection of a silyl-protected precursor.

Synthetic Workflow: Desilylation Route

This approach is advantageous because the trimethylsilyl (TMS) group protects the acidic acetylenic proton during preceding synthetic steps (e.g., Sonogashira coupling to form the C-C bond). The final deprotection is typically a high-yield, clean reaction.

Caption: General workflow for the synthesis of 4-ethynylphenol via desilylation.

Experimental Protocol: Synthesis from p-[(trimethylsilyl)ethynyl]-phenol

The following protocol is adapted from established literature procedures.[8]

Materials:

-

p-[(trimethylsilyl)ethynyl]-phenol (1.0 eq)

-

Methanol (MeOH)

-

1N aqueous Potassium Hydroxide (KOH) solution

-

1N aqueous Hydrochloric Acid (HCl) solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Argon gas supply

-

Round-bottom flask and standard glassware

-

Rotary evaporator

Procedure:

-

Dissolve p-[(trimethylsilyl)ethynyl]-phenol in a 1:1 mixture of methanol and 1N aqueous KOH solution in a round-bottom flask.

-

Purge the flask with argon gas to create an inert atmosphere. This is crucial to prevent potential oxidative side reactions.

-

Stir the solution vigorously at room temperature for approximately 45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 1N HCl until the solution is acidic. This step protonates the phenoxide intermediate.

-

Extract the aqueous layer three times with diethyl ether. The organic product will move into the ether phase.

-

Combine the organic phases and wash them sequentially with water and a saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-ethynylphenol as a colorless oil.

Note: The pure product can be unstable and is often used immediately in subsequent reactions.[8]

Safety and Handling

While a specific, comprehensive safety data sheet for 4-ethynylphenol should always be consulted, related compounds like 4-ethylphenol offer guidance.[9][10]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5] May cause skin, eye, and respiratory tract irritation.[9]

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dark place under an inert atmosphere. For long-term stability, storage in a freezer at or below -20°C is recommended.[5]

Chemical Reactivity and Applications

The utility of 4-ethynylphenol stems from the distinct reactivity of its two functional groups, which can be addressed selectively.

Caption: Key reactive sites on the 4-ethynylphenol molecule.

Reactions at the Phenolic Group

The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation or O-acylation reactions to introduce new functionalities.

Reactions at the Ethynyl Group

The terminal alkyne is the site of greatest synthetic utility.

-

Click Chemistry: The terminal alkyne readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions. This makes 4-ethynylphenol an excellent building block for introducing a phenolic moiety onto biomolecules or polymers.[11]

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form more complex internal alkynes.

-

Cyclotrimerization: In the presence of specific catalysts, such as a poly(4-vinylpyridine) cobalt(II) complex, 4-ethynylphenol can undergo [2+2+2] cyclotrimerization to form substituted benzene rings.[2]

Applications in Drug Discovery and Development

The structure of 4-ethynylphenol is a privileged scaffold in medicinal chemistry.

-

Kinase and Angiogenesis Inhibitors: Phenolic structures are common in kinase inhibitors. The ethynyl group serves as a versatile handle to build out molecular complexity or to act as a reactive probe. Derivatives of 4-aminophenol have shown promise as inhibitors of protein kinases like AKT and ABL, as well as angiogenesis.[12]

-

Molecular Probes: The alkyne group allows for the straightforward "clicking" of reporter tags (e.g., fluorophores, biotin, or PET imaging agents) onto a phenolic pharmacophore, facilitating studies in chemical biology and drug target identification.[2][11] Natural products remain a vital source of inspiration for new anticancer drugs, and versatile building blocks like 4-ethynylphenol are crucial for synthesizing analogs of these complex molecules.[13]

Applications in Polymer and Materials Science

The rigid, functional nature of 4-ethynylphenol makes it a valuable monomer in materials science.

-

Polymer Synthesis: The ethynyl group can undergo polymerization reactions, such as oxidative coupling, to create conjugated polymers with interesting optical and electronic properties.[2] The synthesis of polymers containing ethynylene units is an active area of research for developing new materials.[14][15]

-

Cross-linking Agent: The bifunctionality of the molecule allows it to be incorporated into a polymer backbone via the phenolic group, with the ethynyl group remaining as a pendant side chain. This alkyne can then be used for post-polymerization modification or for cross-linking the polymer chains upon heating, enhancing thermal stability.

References

-

Chemsrc. 4-Ethynylphenol | CAS#:2200-91-1. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 32758, 4-Ethynylphenol. [Link]

-

LookChem. 4-Ethynylphenol. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Ethylphenol, 97%. [Link]

-

Synerzine. SAFETY DATA SHEET Phenol, 4-ethyl-. [Link]

-

ResearchGate. Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. [Link]

-

PrepChem.com. Synthesis of p-ethynylphenol. [Link]

-

SpectraBase. 4-Ethylphenol. [Link]

-

National Center for Biotechnology Information. Spectral Information in PubChem. [Link]

-

PubMed. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. [Link]

-

MDPI. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]

-

PubMed. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]

-

MDPI. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. [Link]

Sources

- 1. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 4-Ethynylphenol | 2200-91-1 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. synerzine.com [synerzine.com]

- 11. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

A Preliminary Investigation into the Synthesis of 4-Hydroxyphenylacetylene: A Technical Guide for Researchers

Foreword: The Significance of the Ethynyl Phenol Moiety

4-Hydroxyphenylacetylene, also known as 4-ethynylphenol, is a versatile bifunctional molecule that has garnered significant interest across various scientific disciplines. Its unique structure, featuring a reactive terminal alkyne and a nucleophilic phenolic hydroxyl group, makes it a valuable building block in medicinal chemistry, materials science, and polymer chemistry. The rigid, linear nature of the acetylene unit, combined with the electronic properties of the phenol ring, allows for the construction of complex molecular architectures with tailored functions. This guide provides a preliminary investigation into the synthetic strategies for accessing this important compound, with a focus on practical, field-proven methodologies suitable for a research and development setting.

I. Strategic Considerations for the Synthesis of 4-Hydroxyphenylacetylene

The synthesis of 4-hydroxyphenylacetylene presents a key challenge: the presence of two reactive functional groups that can interfere with each other under various reaction conditions. The acidic proton of the phenolic hydroxyl group can react with basic reagents, while the terminal alkyne can undergo self-coupling or other unwanted side reactions. Therefore, a successful synthetic strategy often hinges on the judicious use of protecting groups and the selection of a robust and chemoselective coupling reaction.

This guide will primarily focus on the most widely employed and versatile method for the synthesis of aryl alkynes: the Sonogashira cross-coupling reaction. We will also briefly explore an alternative conceptual approach starting from a readily available precursor.

II. The Sonogashira Coupling Approach: A Powerful C-C Bond Forming Tool

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] It has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1]

A. The Core Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

-

Palladium Cycle : A palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodophenol).[4]

-

Copper Cycle : A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[5] This step increases the nucleophilicity of the alkyne.

-

Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex.[5]

-

Reductive Elimination : The final product, the aryl alkyne, is formed, and the palladium(0) catalyst is regenerated.[3]

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][6]

B. Protecting Group Strategy: Shielding the Phenolic Hydroxyl

While the Sonogashira reaction is tolerant of many functional groups, the acidic proton of the phenol can interfere with the basic conditions of the reaction.[7] Therefore, it is often advantageous to protect the hydroxyl group prior to the coupling reaction. Common protecting groups for phenols include ethers (e.g., methoxymethyl (MOM), tetrahydropyranyl (THP)) and silyl ethers (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)).[2]

For the synthesis of 4-hydroxyphenylacetylene, a particularly effective strategy involves using a silyl-protected alkyne, such as trimethylsilylacetylene. This approach serves a dual purpose: the TMS group protects the terminal alkyne and enhances its stability, and the phenolic hydroxyl of the starting material can be deprotonated in situ or protected separately.

C. Recommended Protocol: Sonogashira Coupling of 4-Iodophenol with Trimethylsilylacetylene

This protocol outlines a reliable method for the synthesis of 4-((trimethylsilyl)ethynyl)phenol, a direct precursor to 4-hydroxyphenylacetylene.

Materials:

-

4-Iodophenol

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (3.0 eq) via syringe. Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the 4-iodophenol.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-((trimethylsilyl)ethynyl)phenol.

D. Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield 4-hydroxyphenylacetylene. This can be achieved under mild basic or fluoride-mediated conditions.[8][9]

Materials:

-

4-((trimethylsilyl)ethynyl)phenol

-

Methanol

-

Potassium carbonate

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 4-((trimethylsilyl)ethynyl)phenol (1.0 eq) in methanol in a round-bottom flask.

-

Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Work-up: Remove the methanol under reduced pressure. Add deionized water to the residue and acidify to pH ~4 with 1 M hydrochloric acid.

-

Extraction: Extract the aqueous layer with diethyl ether (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentration: Filter and concentrate under reduced pressure to yield 4-hydroxyphenylacetylene. The product can be further purified by recrystallization or column chromatography if necessary.

III. Alternative Synthetic Strategies: A Conceptual Overview

While the Sonogashira coupling is a highly effective method, other synthetic routes are also conceivable. One such approach involves the conversion of the acetyl group of 4-hydroxyacetophenone, a readily available and inexpensive starting material.

This strategy would likely involve:

-

Protection of the Phenolic Hydroxyl: To avoid side reactions, the hydroxyl group of 4-hydroxyacetophenone would first need to be protected.

-

Conversion of the Acetyl Group: The acetyl group could be converted to a vinyl halide through a two-step process, for example, by reduction to the corresponding alcohol followed by conversion to the halide.

-

Elimination: A base-mediated elimination of hydrogen halide from the vinyl halide intermediate would then yield the desired alkyne.

While conceptually straightforward, this route may require harsher conditions and could be less efficient than the Sonogashira coupling.

IV. Data Summary and Characterization

The following table summarizes typical data for the synthesis of 4-hydroxyphenylacetylene via the Sonogashira coupling route.

| Parameter | Value | Reference |

| Starting Materials | 4-Iodophenol, Trimethylsilylacetylene | [10] |

| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | [10][11] |

| Base | Triethylamine | [10] |

| Solvent | Toluene or THF | [10] |

| Reaction Temperature | 25-70 °C | [11] |

| Typical Yield (Coupling) | 85-95% | [10] |

| Deprotection Reagent | K₂CO₃ in Methanol or TBAF | [8][9] |

| Typical Yield (Deprotection) | >90% | [12] |

| Final Product Purity | >95% after chromatography | [13] |

| Appearance | Off-white to pale yellow solid | |

| ¹H NMR (CDCl₃, δ) | ~7.3 (d, 2H), ~6.7 (d, 2H), ~5.0 (s, 1H, OH), ~2.9 (s, 1H, C≡CH) | |

| ¹³C NMR (CDCl₃, δ) | ~155, ~134, ~116, ~115, ~84, ~76 |

V. Safety and Handling

The synthesis of 4-hydroxyphenylacetylene involves the use of potentially hazardous materials. A thorough risk assessment should be conducted before commencing any experimental work.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Copper(I) Iodide: Copper salts are harmful if ingested. Avoid inhalation of dust.

-

Organometallic Reagents: While not explicitly used in the recommended protocol, alternative syntheses may involve organolithium or Grignard reagents, which are pyrophoric and react violently with water.[14][15][16] Strict anhydrous and inert atmosphere techniques are required when handling these reagents.[17][18]

-

Solvents: Toluene, ethyl acetate, hexane, and diethyl ether are flammable. Work should be conducted away from ignition sources.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

VI. Conclusion

The Sonogashira cross-coupling reaction provides a robust and efficient pathway for the synthesis of 4-hydroxyphenylacetylene. The use of a silyl-protected alkyne followed by a mild deprotection step offers a reliable and high-yielding route to this valuable bifunctional molecule. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and further exploration of 4-hydroxyphenylacetylene and its derivatives.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]

-

ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

-

YouTube. (2016, August 10). Sonogashira Coupling Reaction Mechanism. [Link]

-

National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). [Link]

-

ACS Publications. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

-

White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

-

Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. [Link]

-

Reddit. (2025, February 1). Sonogashira coupling in presence of hydroxyl groups. [Link]

-

ResearchGate. (n.d.). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. [Link]

-

ResearchGate. (2025, August 7). Convenient Syntheses of M - and p -Ethynylphenols. [Link]

-

University of California, Riverside. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

-

Master Organic Chemistry. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]

-

ResearchGate. (2025, August 6). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]

-

Sci-Hub. (n.d.). Purification and characterization of the 4-hydroxyphenylacetic acid-3-hydroxylase from Pseudomonas putida U. [Link]

-

OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. [Link]

- Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone.

-

Scribd. (n.d.). 4 Hydroxy Acetophenone. [Link]

-

Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

Organic Syntheses. (n.d.). trimethylsilylacetylene. [Link]

-

ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxyacetophenone. [Link]

-

SemOpenAlex. (2008). Poly(phenylacetylene)s Carrying Siloxy, Carbonate, and Hydroxy Groups: Synthesis and Properties. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

- Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.

-

ResearchGate. (n.d.). Purification and characterization of the 4‐hydroxyphenylacetic acid‐3‐hydroxylase from Pseudomonas putida U. [Link]

- Google Patents. (n.d.). JP2012180326A - METHOD FOR PRODUCING p-IODOPHENOL.

- Google Patents. (n.d.). CN112159424A - Synthesis process of trimethylsilylacetylene.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]

- 13. 4-[2-(Trimethylsilyl)ethynyl]-phenol 95% | CAS: 88075-18-7 | AChemBlock [achemblock.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. artscimedia.case.edu [artscimedia.case.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. ehs.ucr.edu [ehs.ucr.edu]

A Technical Guide to 4-Ethynylphenol (CAS 2200-91-1): Synthesis, Reactivity, and Applications in Bioconjugation and Drug Discovery

This guide provides an in-depth exploration of 4-ethynylphenol (CAS 2200-91-1), a versatile bifunctional molecule that has garnered significant interest in chemical biology, drug discovery, and materials science. By possessing both a reactive terminal alkyne and a nucleophilic phenol group on a stable aromatic scaffold, this compound serves as a powerful building block and molecular probe. We will delve into its fundamental properties, synthesis, key chemical transformations, and provide a detailed protocol for its cornerstone application in bioconjugation via click chemistry.

Compound Profile: Physicochemical and Structural Data

4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a small organic molecule whose utility is derived from its distinct functional groups. The terminal alkyne is a premier functional group for modern covalent ligation chemistries, while the phenol moiety offers a handle for further derivatization or can act as a bioisostere for tyrosine residues in peptides and proteins.

| Property | Value | Source(s) |

| CAS Number | 2200-91-1 | [1][2] |

| Molecular Formula | C₈H₆O | [1][] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| IUPAC Name | 4-ethynylphenol | [1][] |

| Synonyms | 4-Hydroxyphenylacetylene, p-ethynylphenol | [1][][4] |

| Appearance | Clear yellow liquid / Colourless oil | [1][4] |

| Boiling Point | 216.2 °C at 760 mmHg | [1][2] |

| Density | 1.12 g/cm³ | [1][2] |

| Flash Point | 97 °C | [1][2] |

| InChI Key | HLXJEKPLQLVJGK-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C#CC1=CC=C(C=C1)O | [1][] |

| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [5] |

Synthesis and Chemical Reactivity

The synthesis and subsequent reactions of 4-ethynylphenol are central to its application. The molecule is noted to be unstable in its pure form, often decomposing rapidly, which necessitates careful handling or immediate use in subsequent reactions.[4]

Recommended Synthetic Protocol: Desilylation of a Protected Precursor

A common and effective method for preparing 4-ethynylphenol involves the deprotection of a more stable, silyl-protected precursor. This strategy avoids handling the potentially unstable pure product for extended periods. The following protocol is adapted from established procedures.[4]

Step 1: Silyl Group Removal

-

Dissolve the starting material, p-[(trimethylsilyl)ethynyl]-phenol, in a 1:1 mixture of methanol and 1N aqueous potassium hydroxide (KOH) solution under an inert argon atmosphere.

-

Stir the solution at room temperature for approximately 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidify the aqueous residue with 1N hydrochloric acid (HCl) to protonate the phenoxide.

-

Extract the product into a suitable organic solvent, such as diethyl ether (3x volumes).

-

Combine the organic phases and wash sequentially with water (2x) and saturated sodium chloride solution (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield 4-ethynylphenol as a colorless oil.[4]

Causality Note: The use of a trimethylsilyl (TMS) protecting group for the terminal alkyne is a standard strategy to prevent unwanted side reactions, such as Glaser coupling, during preceding synthetic steps. The fluoride-free desilylation with a mild base like KOH is efficient and avoids harsh conditions that could degrade the phenol ring.

Key Reaction Modalities

4-Ethynylphenol's structure features three centers of reactivity: the terminal alkyne, the phenolic hydroxyl group, and the electron-rich aromatic ring.

-

Terminal Alkyne Reactions: This is the most exploited functionality. It readily undergoes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click" reaction, to form stable 1,2,3-triazoles.[6][7] It can also participate in Sonogashira couplings, thiol-yne reactions, and cyclotrimerization.[1][8]

-

Phenolic Hydroxyl Reactions: The acidic proton of the phenol can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation or esterification, enabling the attachment of other molecular entities.

-

Aromatic Ring Reactions: The hydroxyl group is an activating ortho-, para-director, making the aromatic ring susceptible to electrophilic aromatic substitution, such as Mannich reactions.[1]

Core Application: Bioconjugation via Click Chemistry

The ability to link molecules together with high efficiency and specificity in complex biological environments is a cornerstone of modern drug development and chemical biology.[9][10] The CuAAC reaction is exceptionally suited for this purpose, and 4-ethynylphenol provides the requisite alkyne handle.[11][12]

Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. Barry Sharpless, CuAAC is a highly reliable reaction that joins a terminal alkyne (like that in 4-ethynylphenol) with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole linkage.[6][13] The reaction is catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][13] Its high yield, tolerance of a wide range of functional groups, and benign aqueous reaction conditions make it ideal for modifying sensitive biomolecules like proteins, peptides, and nucleic acids.[13]

Workflow for Protein Labeling with 4-Ethynylphenol

The general workflow involves two stages: introducing an azide handle into the target biomolecule and then "clicking" it with 4-ethynylphenol.

Caption: Workflow for bioconjugation using 4-ethynylphenol.

Detailed Experimental Protocol: Labeling of an Azide-Modified Peptide

This protocol describes a general procedure for conjugating 4-ethynylphenol to a peptide that has been previously functionalized with an azide group (e.g., via incorporation of an azido-amino acid or post-translational modification).

Materials:

-

Azide-modified peptide

-

4-Ethynylphenol (CAS 2200-91-1)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of 4-ethynylphenol in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (must be made fresh).

-

Prepare a 50 mM stock solution of THPTA ligand in deionized water.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, dissolve the azide-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

-

Add the THPTA ligand to the peptide solution to a final concentration of 1 mM. THPTA is a stabilizing ligand that protects the biomolecule from copper-induced damage and enhances reaction efficiency.

-

Add the 4-ethynylphenol stock solution to achieve a 10- to 20-fold molar excess over the peptide.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

-

Initiation and Incubation:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).

-

-

Purification:

-

Upon completion, purify the 4-ethynylphenol-conjugated peptide from excess reagents and catalyst using an appropriate method, such as SEC (e.g., a PD-10 desalting column) or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation using analytical techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the addition of the 4-ethynylphenol moiety (118.04 Da).

-

Broader Applications in Research and Development

While bioconjugation is a primary application, the utility of 4-ethynylphenol extends to other areas critical for drug discovery and materials science.

-

Building Block for Medicinal Chemistry: The structure can be incorporated into larger molecules to synthesize novel therapeutics. For example, phenol derivatives are known to act as protein kinase and angiogenesis inhibitors, and 4-ethynylphenol provides a reactive handle to build libraries of such compounds for screening.[14][15]

-

Fluorogenic and Chromogenic Probes: It is reported to be used as a probe for bacterial enzymes, where enzymatic activity may alter the molecule's electronic structure, leading to a change in fluorescence or color.[1]

-

Monomer in Materials Science: The alkyne functionality allows for its use in polymerization reactions, such as cyclotrimerization, to create novel polymers and functional materials with tailored properties.[1]

Analytical Characterization

Confirming the identity and purity of 4-ethynylphenol is crucial. The following spectroscopic signatures are characteristic of its structure.

| Technique | Expected Signature |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.7-7.5 ppm. - Phenolic proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent (typically δ 5-9 ppm). - Acetylenic proton (≡C-H): A sharp singlet around δ 3.0-3.5 ppm. |

| ¹³C NMR | - Aromatic carbons: Four signals expected in the aromatic region (δ 115-160 ppm). The carbon bearing the OH group will be the most downfield. - Acetylenic carbons: Two signals around δ 75-85 ppm. |

| FT-IR | - O-H stretch (phenol): A broad absorption band around 3200-3600 cm⁻¹. - C-H stretch (alkyne): A sharp, characteristic absorption band around 3300 cm⁻¹. - C≡C stretch (alkyne): A weak absorption band around 2100-2150 cm⁻¹. - C=C stretch (aromatic): Absorptions in the 1500-1600 cm⁻¹ region. |

Safety, Handling, and Storage

As a reactive chemical, proper handling of 4-ethynylphenol is essential for laboratory safety.

-

Hazard Identification: It is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). It may cause irritation to the skin, eyes, and respiratory tract.[16]

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.[16] Use in a well-ventilated area or a chemical fume hood.[16]

-

Storage: Due to its instability, 4-ethynylphenol should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) and kept in a freezer at or below -20°C.[5] It should be kept in a dark place to prevent light-induced degradation.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

Chemsrc. (2025). 4-Ethynylphenol CAS#:2200-91-1. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethylphenol, 97%. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-ethynylphenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Ethylphenol. Retrieved from [Link]

-

ChemBK. (2024). 4-ETHYNYL-PHENOL. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[2-(4-Methoxyphenyl)ethynyl]phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioconjugation Protocols: Strategies and Methods. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. Retrieved from [Link]

-

MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethynylphenol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Retrieved from [Link]

-

PubMed. (2013). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

-

SpringerLink. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. 2200-91-1|4-Ethynylphenol|BLD Pharm [bldpharm.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. lumiprobe.com [lumiprobe.com]

- 13. mdhv.ca [mdhv.ca]

- 14. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 15. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynylphenol for Advanced Research and Development

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the ethynyl group in the bifunctional molecule, 4-ethynylphenol (also known as 4-hydroxyphenylacetylene). This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the unique properties of this versatile building block. We will delve into the core principles governing its reactivity, offering not just procedural outlines but also the causal logic behind experimental designs. This guide will cover key transformations including palladium-catalyzed cross-coupling reactions, copper-catalyzed cycloadditions, metal-catalyzed cyclotrimerization, and polymerization, as well as reactions of the phenolic hydroxyl group. Each section is supported by detailed protocols, mechanistic insights, and quantitative data to ensure scientific integrity and practical applicability.

Introduction: The Unique Chemical Profile of 4-Ethynylphenol

4-Ethynylphenol is an aromatic compound featuring two highly reactive functional groups: a terminal alkyne (ethynyl group) and a phenolic hydroxyl group.[1] This unique combination makes it a valuable synthon in a multitude of applications, from the synthesis of complex organic molecules and pharmaceuticals to the development of novel polymers and functional materials.

The reactivity of the ethynyl group is governed by the sp-hybridized carbons of the triple bond and the acidity of the terminal proton. The electron-donating nature of the hydroxyl group in the para position influences the electronic properties of the entire molecule, subtly modulating the reactivity of the ethynyl moiety. Understanding this interplay is crucial for designing and executing successful synthetic strategies.

This guide will systematically dissect the reactivity of the ethynyl group, providing a foundational understanding for its strategic deployment in complex synthetic endeavors.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is particularly valuable for constructing complex molecular architectures. For 4-ethynylphenol, this reaction allows for the extension of the ethynyl group, linking it to various aromatic or vinylic systems.

Mechanistic Principles

The catalytic cycle of the Sonogashira reaction typically involves both palladium and copper(I) catalysts. The proposed mechanism involves two interconnected cycles:

-

Palladium Cycle: Oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

-

Copper Cycle: The copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

Copper-Free Sonogashira Variations: Concerns over the use of copper, which can sometimes lead to alkyne homocoupling (Glaser coupling), have led to the development of copper-free Sonogashira protocols. These reactions typically require a suitable base and phosphine ligands to facilitate the direct reaction of the palladium acetylide.

Experimental Workflow: Sonogashira Coupling

Below is a representative workflow for the Sonogashira coupling of an aryl halide with an alkyne, which can be adapted for 4-ethynylphenol.

Caption: Generalized workflow for a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of 4-Iodobenzonitrile with Phenylacetylene (Model for 4-Ethynylphenol)

This protocol, adapted from a high-yield synthesis, illustrates the key steps and stoichiometry that can be applied to reactions with 4-ethynylphenol.

Materials:

-

4-Iodobenzonitrile

-

Phenylacetylene (as a model for 4-ethynylphenol)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) as solvent and base

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add 4-iodobenzonitrile (1.0 mmol), triethylamine (5 mL), triphenylphosphine (0.02 mmol), and copper(I) iodide (0.01 mmol).

-

Add phenylacetylene (1.2 mmol) to the mixture via syringe.

-

Finally, add the palladium catalyst (0.01 mmol).

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data for Sonogashira Couplings

The following table summarizes representative yields for Sonogashira coupling reactions with various aryl halides and phenylacetylene, providing an expectation for reactivity with 4-ethynylphenol. High yields are generally achievable, particularly with aryl iodides and activated aryl bromides.

| Aryl Halide | Catalyst System | Solvent/Base | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Pd(0.1%)/CuI/PPh₃ | Et₃N | 50 | 3 | 97 |

| 4-Iodobenzonitrile | Pd(0.1%)/CuI/PPh₃ | Et₃N | 50 | 3 | 96 |

| 4-Bromoacetophenone | Pd(0.1%)/CuI/PPh₃ | NMP/Et₃N | 90 | 6 | 98 |

| 4-Bromonitrobenzene | Pd(0.01%)/CuI/PPh₃ | NMP/Et₃N | 90 | 6 | 99 |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, reliability, and specificity.[4] This reaction allows for the facile formation of a stable 1,2,3-triazole linkage between an alkyne and an azide, making it a powerful tool for bioconjugation, drug discovery, and materials science. The ethynyl group of 4-ethynylphenol is an excellent substrate for this transformation.

Mechanistic Principles

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The key steps are:

-

Formation of a copper(I) acetylide from 4-ethynylphenol and a Cu(I) source.

-

Coordination of the azide to the copper acetylide.

-

Cycloaddition to form a six-membered copper-containing intermediate.

-

Rearomatization and protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

This mechanism ensures the exclusive formation of the 1,4-regioisomer.

Experimental Workflow: CuAAC Reaction

The following diagram illustrates a typical workflow for a CuAAC reaction.

Caption: Generalized workflow for a CuAAC "click" reaction.

Detailed Protocol: CuAAC of Phenylacetylene with Benzyl Azide (Model for 4-Ethynylphenol)

This protocol for a model reaction can be readily adapted for 4-ethynylphenol.[5]

Materials:

-

Phenylacetylene (as a model for 4-ethynylphenol)

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and t-butanol, or DMF)

Procedure:

-

In a vial, dissolve phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in the chosen solvent system (e.g., 5 mL of 1:1 water:t-butanol).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol in 1 mL of water).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol in 0.5 mL of water).

-

Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product, which is often pure enough for many applications. If necessary, further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for CuAAC Reactions

The CuAAC reaction is known for its high yields across a broad range of substrates. The reaction of benzyl azide and phenylacetylene is a standard for demonstrating the efficiency of this transformation.

| Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuSO₄/NaAsc | H₂O/t-BuOH | 1-4 h | >95 |

| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 12 h | 88 |

| Phenylacetylene | Benzyl Azide | PEG-tris-trz-CuI | H₂O | 20 h | 97 |

Other Important Reactions of the Ethynyl Group

Beyond Sonogashira coupling and click chemistry, the ethynyl group of 4-ethynylphenol can participate in several other valuable transformations.

Cyclotrimerization

In the presence of suitable transition metal catalysts (e.g., those based on rhodium, cobalt, or nickel), terminal alkynes can undergo a [2+2+2] cyclotrimerization to form substituted benzene rings. The cyclotrimerization of 4-ethynylphenol can lead to the formation of 1,2,4- or 1,3,5-trisubstituted benzene derivatives, depending on the catalyst and reaction conditions. This reaction is a powerful tool for the synthesis of highly substituted aromatic compounds and the core structures of dendrimers and star-shaped molecules.

Polymerization

The ethynyl group of 4-ethynylphenol can be polymerized through various mechanisms, including those mediated by Ziegler-Natta catalysts or anionic initiators.[6] The resulting poly(4-ethynylphenol) is a conjugated polymer with interesting electronic and optical properties. The phenolic hydroxyl group provides a handle for post-polymerization modification, allowing for the tuning of the polymer's properties. Anionic polymerization of ethynyl-containing monomers can, under controlled conditions, lead to polymers with well-defined molecular weights and narrow distributions.[1][7][8]

Reactivity of the Phenolic Hydroxyl Group

While the focus of this guide is the ethynyl group, the phenolic hydroxyl group also offers a rich chemistry that can be exploited in concert with or independently of the alkyne.

Williamson Ether Synthesis

The acidic proton of the phenolic hydroxyl group can be readily removed by a base (e.g., NaH, K₂CO₃) to form a phenoxide. This nucleophilic phenoxide can then react with an alkyl halide in a Williamson ether synthesis to form an ether linkage.[3][9][10] This reaction is an excellent method for protecting the hydroxyl group or for introducing new functionality.

Fischer Esterification

Under acidic conditions, the phenolic hydroxyl group can react with a carboxylic acid in a Fischer esterification to form an ester.[11][12][13] This reversible reaction is typically driven to completion by removing the water formed as a byproduct or by using an excess of one of the reactants. Esterification is another common strategy for protecting the hydroxyl group or for modifying the properties of the molecule.

Conclusion

4-Ethynylphenol is a highly versatile and valuable building block in modern organic synthesis. Its bifunctional nature, with a reactive terminal alkyne and a modifiable phenolic hydroxyl group, opens up a vast chemical space for the creation of complex molecules, functional polymers, and advanced materials. A thorough understanding of the reactivity of both the ethynyl and hydroxyl groups, as detailed in this guide, is essential for harnessing the full synthetic potential of this important compound. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers and developers in their pursuit of innovative chemical solutions.

References

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 21, 2026, from [Link]

-

Chemsrc. (2025, August 25). 4-Ethynylphenol | CAS#:2200-91-1. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32758, 4-Ethynylphenol. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). EP0037353A1 - Process for the etherification of phenols.

-

Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved January 21, 2026, from [Link]

-

YouTube. (2021, April 5). Ziegler-Natta Polymerization of Ethylene. Retrieved January 21, 2026, from [Link]

-

PubMed. (2018, April 20). Rhodium-Catalyzed [4 + 1] Cyclization via C-H Activation for the Synthesis of Divergent Heterocycles Bearing a Quaternary Carbon. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US5808130A - Esterification of phenols.

-

ResearchGate. (n.d.). Synthesis of Four New Ester Compounds from 4-Ethyloctanoic Acid. Retrieved January 21, 2026, from [Link]

-

YouTube. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. Retrieved January 21, 2026, from [Link]

-

Wikibooks. (2023, May 3). Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10). Retrieved January 21, 2026, from [Link]

- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society reviews, 39(4), 1302–1315.

- National Center for Biotechnology Information. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

-

MDPI. (n.d.). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Retrieved January 21, 2026, from [Link]

-

YouTube. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. Retrieved January 21, 2026, from [Link]

-

Ester Synthesis Lab (Student Handout). (n.d.). Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved January 21, 2026, from [Link]

- National Center for Biotechnology Information. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(4), 3273-3288.

-

ResearchGate. (2022, March 10). Synthesis of novel Ziegler Natta catalyst in the presence of internal promoter and electron donors for ethylene and ethylene/ 1-hexene polymerization. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 21, 2026, from [Link]

-

YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved January 21, 2026, from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight. Retrieved January 21, 2026, from [Link]

-

Wikibooks. (2023, May 3). Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10). Retrieved January 21, 2026, from [Link]

-

Glen Research. (n.d.). New Products – Click Chemistry Update. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene. Retrieved January 21, 2026, from [Link]

-

National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling of aryl halides with phenylacetylene in the presence nano tetraimine Pd(0) complex a. Retrieved January 21, 2026, from [Link]

Sources

- 1. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodium-Catalyzed (4+1) Cycloaddition between Benzocyclobutenones and Styrene-Type Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. acs.figshare.com [acs.figshare.com]

- 7. trace.tennessee.edu [trace.tennessee.edu]

- 8. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. francis-press.com [francis-press.com]

- 11. athabascau.ca [athabascau.ca]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. youtube.com [youtube.com]

A Comprehensive Spectroscopic Guide to 4-Ethynylphenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-ethynylphenol (CAS No. 2200-91-1), a critical building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document integrates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with field-proven experimental protocols and expert interpretation. Our approach emphasizes the causal logic behind experimental choices, ensuring data integrity and empowering users to confidently identify and characterize this versatile compound.

Introduction: The Significance of 4-Ethynylphenol

4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a bifunctional organic molecule featuring both a phenol and a terminal alkyne group. This unique architecture makes it an invaluable synthon for creating complex molecular architectures via reactions such as Sonogashira coupling and azide-alkyne "click" chemistry. Its rigid, linear acetylene linker and the hydrogen-bonding capabilities of the phenolic hydroxyl group are leveraged in the development of novel polymers, active pharmaceutical ingredients (APIs), and molecular probes.

Accurate structural confirmation and purity assessment are paramount. This guide provides the foundational spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—to serve as an authoritative reference for its characterization.

Molecular Structure and Properties

A clear understanding of the molecule's structure is essential for interpreting its spectral data. The atoms are numbered for unambiguous assignment in the subsequent NMR analysis.

Caption: Structure of 4-Ethynylphenol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-ethynylphenol and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Scientist's Note: DMSO-d₆ is the solvent of choice for phenols. Unlike CDCl₃, it is a hydrogen bond acceptor, which slows the chemical exchange of the acidic phenolic proton. This allows the -OH proton to be observed as a distinct, sharp signal rather than a broad, rolling baseline peak.[2]

-

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[3]

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

D₂O Shake (Optional but Recommended): To unequivocally confirm the -OH peak, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The phenolic -OH proton will exchange with deuterium, causing its corresponding signal to disappear.[4]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-O | ~9.8 | Singlet, broad | - | 1H | Phenolic OH |

| H-2, H-6 | ~7.3 | Doublet | ~8.5 | 2H | Aromatic protons ortho to ethynyl group |

| H-3, H-5 | ~6.7 | Doublet | ~8.5 | 2H | Aromatic protons ortho to hydroxyl group |

| H-8 | ~4.0 | Singlet | - | 1H | Acetylenic C-H |

-

Phenolic Proton (H-O): The downfield shift (~9.8 ppm) is characteristic of an acidic phenolic proton in DMSO-d₆. Its singlet nature confirms it has no adjacent protons.

-

Aromatic Protons (H-2, H-6, H-3, H-5): The molecule's para-substitution pattern results in a classic AA'BB' system, which simplifies to two distinct doublets at this resolution. The protons at positions 2 and 6 are deshielded by the electron-withdrawing effect of the alkyne, hence their downfield shift (~7.3 ppm) compared to the protons at positions 3 and 5, which are shielded by the electron-donating hydroxyl group (~6.7 ppm). The coupling constant of ~8.5 Hz is typical for ortho-coupling in a benzene ring.[5]

-

Acetylenic Proton (H-8): The signal around 4.0 ppm is characteristic of a terminal alkyne proton. The electronegativity of the sp-hybridized carbon shifts it downfield from typical aliphatic protons. It appears as a singlet as there are no protons within a three-bond coupling distance.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. This standard technique results in each unique carbon appearing as a singlet, simplifying the spectrum.[6] A larger number of scans is required compared to ¹H NMR.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~158 | Aromatic C-OH |

| C-2, C-6 | ~134 | Aromatic C-H |

| C-3, C-5 | ~116 | Aromatic C-H |

| C-4 | ~114 | Aromatic C-C≡ |

| C-7 | ~84 | Alkyne C (quaternary) |

| C-8 | ~80 | Alkyne C-H |

-

Aromatic Carbons: The carbon attached to the highly electronegative oxygen (C-1) is the most downfield in the aromatic region (~158 ppm). The other quaternary carbon (C-4) is significantly upfield (~114 ppm). The protonated aromatic carbons (C-2, C-6 and C-3, C-5) appear between these values, with their shifts influenced by the respective substituents.[7][8]

-

Alkyne Carbons: The sp-hybridized carbons of the alkyne group (C-7, C-8) have characteristic shifts in the ~80-85 ppm range, which is downfield from aliphatic carbons but upfield from aromatic/alkene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: Grind 1-2 mg of 4-ethynylphenol with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Scientist's Note: KBr is used as it is transparent in the typical mid-IR range (4000-400 cm⁻¹). The sample must be thoroughly ground and dry; moisture will show a broad O-H band that can obscure the sample's signals, and large crystals will cause light scattering (the Christiansen effect), leading to distorted peak shapes.[9][10]

-

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H stretch | Phenolic -OH (H-bonded) |

| ~3290 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |

| ~2110 | Medium, Sharp | C≡C stretch | Alkyne |

| ~1605, 1510 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Phenolic C-O |

| ~830 | Strong | C-H out-of-plane bend | 1,4-disubstituted (para) aromatic |

The IR spectrum of 4-ethynylphenol provides clear evidence for all key functional groups.[11]

-

The very broad, strong absorption around 3350 cm⁻¹ is definitive for a hydrogen-bonded hydroxyl group.

-

The strong, sharp peak at ~3290 cm⁻¹ is a highly characteristic absorption for the C-H bond of a terminal alkyne.

-

The C≡C triple bond stretch appears as a sharp, medium intensity peak at ~2110 cm⁻¹. This absorption is often weak in symmetrical internal alkynes but is clearly visible here.

-

Aromatic C=C stretching vibrations are confirmed by the peaks at ~1605 and 1510 cm⁻¹.

-

The strong band at ~1250 cm⁻¹ is characteristic of the C-O stretching of a phenol.

-

The strong absorption at ~830 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized under high vacuum.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•⁺).[12]

-

Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

| m/z | Proposed Fragment | Formula | Notes |

| 118 | [C₈H₆O]•⁺ | Molecular Ion (M•⁺) | Confirms the molecular weight. |

| 117 | [C₈H₅O]⁺ | [M-H]⁺ | Loss of the acetylenic H radical. |

| 90 | [C₇H₆]•⁺ | [M-CO]•⁺ | Loss of carbon monoxide, characteristic of phenols. |

| 89 | [C₇H₅]⁺ | [M-CHO]⁺ | Loss of a formyl radical, also common for phenols. |

| 63 | [C₅H₃]⁺ | Further fragmentation of the aromatic ring. |

The high-energy molecular ion (m/z 118) undergoes characteristic fragmentation to produce more stable daughter ions. The primary fragmentation pathways for 4-ethynylphenol involve the loss of small, stable neutral molecules or radicals from the phenolic portion of the molecule.[15][16]

Caption: Key fragmentation pathways for 4-ethynylphenol in EI-MS.

Integrated Data Analysis and Structural Confirmation

The convergence of data from NMR, IR, and MS provides an unequivocal confirmation of the structure and identity of 4-ethynylphenol.

-

MS establishes the correct molecular mass of 118.

-

IR confirms the presence of all key functional groups: a phenol (-OH), a terminal alkyne (-C≡C-H), and a para-substituted aromatic ring.

-

¹³C NMR shows the eight expected unique carbon signals, correctly assigned to aromatic, alkynyl, and phenol environments.

-

¹H NMR confirms the substitution pattern on the aromatic ring and the presence and connectivity of the phenolic and acetylenic protons, providing the final, unambiguous piece of the structural puzzle.

Together, these techniques form a self-validating system for the comprehensive characterization of 4-ethynylphenol.

Safety and Handling

4-Ethynylphenol should be handled with appropriate care in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

References

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Gerothanassis, I. P., & Exarchou, V. (2012). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Retrieved from [Link]

-

Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

-

Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Zen, I., et al. (2020). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2018). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]

-

Zen, I., et al. (2021). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. ResearchGate. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Simon Fraser University Library. (n.d.). Spectral Database for Organic Compounds SDBS. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]

-

AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum and fragmentation scheme of 4‑ethylphenol, derivatised with BSTFA. Retrieved from [Link]

-

University of Calgary. (n.d.). IR handout. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-